molecular formula C22H32N2O4 B15025420 ethyl 5-[2-hydroxy-3-(2-methylpiperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate

ethyl 5-[2-hydroxy-3-(2-methylpiperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B15025420
M. Wt: 388.5 g/mol
InChI Key: CWLFZNJWZKXXNH-UHFFFAOYSA-N
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Description

Ethyl 5-[2-hydroxy-3-(2-methylpiperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of ethyl 5-[2-hydroxy-3-(2-methylpiperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained . Industrial production methods may involve optimization of these conditions to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 5-[2-hydroxy-3-(2-methylpiperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. The indole core can bind to various receptors, influencing biological pathways and exerting its effects. The piperidine moiety may enhance its binding affinity and selectivity for certain targets . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other indole derivatives with different substituents on the indole core or the piperidine ring. These compounds may have similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties . Examples of similar compounds include:

  • Indole-3-acetic acid
  • Reserpine
  • Camptothecin Ethyl 5-[2-hydroxy-3-(2-methylpiperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and applications.

Properties

Molecular Formula

C22H32N2O4

Molecular Weight

388.5 g/mol

IUPAC Name

ethyl 5-[2-hydroxy-3-(2-methylpiperidin-1-yl)propoxy]-1,2-dimethylindole-3-carboxylate

InChI

InChI=1S/C22H32N2O4/c1-5-27-22(26)21-16(3)23(4)20-10-9-18(12-19(20)21)28-14-17(25)13-24-11-7-6-8-15(24)2/h9-10,12,15,17,25H,5-8,11,13-14H2,1-4H3

InChI Key

CWLFZNJWZKXXNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCCCC3C)O)C)C

Origin of Product

United States

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